molecular formula C11H18Cl2N2 B6184786 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride CAS No. 2613382-29-7

1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride

Cat. No.: B6184786
CAS No.: 2613382-29-7
M. Wt: 249.18 g/mol
InChI Key: JAWMKAMSEGCMSK-UHFFFAOYSA-N
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Description

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H16N2·2HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tetrahydroquinoline ring system.

Preparation Methods

The synthesis of 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors. One common route involves the reduction of a quinoline derivative followed by methylation and subsequent amination.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large reactors and continuous flow systems to optimize yield and efficiency.

Chemical Reactions Analysis

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amine group can be replaced by other functional groups.

    Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

    Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives.

Scientific Research Applications

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

1-(1-Methyl-1,2,3,4-tetrahydroquinolin-4-yl)methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-methyl-1,2,3,4-tetrahydroisoquinoline and other tetrahydroquinoline derivatives share structural similarities.

    Uniqueness: The presence of the methanamine group and the specific substitution pattern on the quinoline ring confer unique chemical and biological properties to this compound, distinguishing it from other related molecules.

Properties

CAS No.

2613382-29-7

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

(1-methyl-3,4-dihydro-2H-quinolin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-13-7-6-9(8-12)10-4-2-3-5-11(10)13;;/h2-5,9H,6-8,12H2,1H3;2*1H

InChI Key

JAWMKAMSEGCMSK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C2=CC=CC=C21)CN.Cl.Cl

Purity

95

Origin of Product

United States

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